molecular formula C7H13N3S B2660665 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 124458-20-4

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B2660665
CAS No.: 124458-20-4
M. Wt: 171.26
InChI Key: QKGBVDNCHIWTSM-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

While specific information on “4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine” was not found, a related compound, “AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is known to be a water-soluble, irreversible serine protease inhibitor .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical. For example, “4-(2-Aminoethyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for “4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine” were not found, research on related compounds continues to be an active field. For example, “4-(2-aminoethyl)morpholine” has been used in the synthesis of new materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoethylamine hydrobromide with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-10(2)7-9-6(3-4-8)5-11-7/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGBVDNCHIWTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-20-4
Record name 4-(2-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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